3-Piperidinyl cyclobutanecarboxylate hydrochloride
Overview
Description
3-Piperidinyl cyclobutanecarboxylate hydrochloride is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is known for its unique structure, which combines a piperidine ring with a cyclobutanecarboxylate moiety, making it a versatile molecule for various research and development purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinyl cyclobutanecarboxylate hydrochloride typically involves the cycloaddition of piperidine derivatives with cyclobutanecarboxylate precursors. One common method includes the use of palladium and rhodium hydrogenation, which combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction . This method is efficient and cost-effective, making it suitable for large-scale production.
Industrial Production Methods
In industrial settings, the production of this compound often involves multicomponent reactions and cyclization processes. These methods are designed to maximize yield and purity while minimizing production costs. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Piperidinyl cyclobutanecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions involving this compound are usually conducted under controlled conditions to ensure high selectivity and yield. For example, oxidation reactions are performed in acidic or basic media, while reduction reactions are carried out in anhydrous solvents to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce alcohols or amines .
Scientific Research Applications
3-Piperidinyl cyclobutanecarboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Piperidinyl cyclobutanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
3-Piperidinyl cyclobutanecarboxylate hydrochloride can be compared with other piperidine derivatives, such as:
Piperidine: A simple six-membered ring containing one nitrogen atom.
Spiropiperidines: Compounds with a spiro-connected piperidine ring.
Piperidinones: Piperidine derivatives containing a ketone group.
The uniqueness of this compound lies in its combination of a piperidine ring with a cyclobutanecarboxylate moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
piperidin-3-yl cyclobutanecarboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-10(8-3-1-4-8)13-9-5-2-6-11-7-9;/h8-9,11H,1-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDKINFJDDAMBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)OC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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